molecular formula C23H20ClN3S B15078622 3-(4-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

3-(4-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B15078622
M. Wt: 405.9 g/mol
InChI Key: PIMZXIFZYNEXAT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a triazole derivative characterized by:

  • 4-Chlorophenyl at position 3, contributing electron-withdrawing properties.
  • 4-Methylphenyl at position 4, enhancing lipophilicity.
  • 2-Methylbenzylsulfanyl at position 5, influencing steric and electronic interactions. This structure is associated with diverse pharmacological potentials, including antimicrobial, antioxidant, and enzyme inhibitory activities.

Properties

Molecular Formula

C23H20ClN3S

Molecular Weight

405.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C23H20ClN3S/c1-16-7-13-21(14-8-16)27-22(18-9-11-20(24)12-10-18)25-26-23(27)28-15-19-6-4-3-5-17(19)2/h3-14H,15H2,1-2H3

InChI Key

PIMZXIFZYNEXAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H18ClN4S
  • Molar Mass : 367.89 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

Triazole derivatives are known for their broad-spectrum biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This specific compound exhibits notable activities that can be categorized as follows:

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. In various studies, compounds similar to 3-(4-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Antibacterial Activity

Research indicates that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have reported moderate to significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in tumor growth. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings enhance cytotoxicity against cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes critical for fungal and bacterial survival.
  • Cell Membrane Disruption : By targeting ergosterol biosynthesis in fungi and altering membrane integrity in bacteria.
  • Apoptosis Induction : In cancer cells, it may activate caspases leading to programmed cell death.

Research Findings

Activity TypePathogen/Cell LineEfficacy LevelReference
AntifungalCandida albicansModerate
AntibacterialStaphylococcus aureusSignificant
AnticancerA-431 (skin cancer)High
AnticancerJurkat cells (leukemia)Equipotent to Doxorubicin

Case Studies

  • Antifungal Study : A study conducted on a series of triazole derivatives found that modifications similar to those in 3-(4-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole significantly enhanced antifungal activity against Candida species.
  • Antibacterial Study : In vitro testing revealed that this compound exhibited a minimum inhibitory concentration (MIC) effective against E. coli, suggesting its potential as a lead compound for developing new antibacterial agents.
  • Anticancer Study : Research involving the evaluation of this compound against various cancer cell lines demonstrated its ability to inhibit proliferation effectively and induce apoptosis, offering insights into its potential use as an anticancer drug.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Sulfanyl Substituents

Trifluoromethyl-Benzylsulfanyl Derivative
  • Compound : 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole .
  • Key Differences : Replacement of 2-methylbenzyl with 3-trifluoromethylbenzyl.
  • Impact: Increased molecular weight (459.914 vs. ~427.94 for the target compound). Enhanced lipophilicity and metabolic stability due to the CF₃ group. Potential for improved bioavailability in hydrophobic environments.
4-Fluorobenzylsulfanyl Derivative
  • Compound : 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole .
  • Key Differences : Thiophene at position 5 and 4-fluorobenzylsulfanyl.
  • Impact :
    • Thiophene introduces π-π stacking interactions, altering electronic properties.
    • Fluorine substitution enhances chalcogen bonding (S⋯F) in crystal structures, stabilizing supramolecular assemblies.
    • Reported COX-2 inhibitory activity (IC₅₀ = 4.26 μM), though less potent than celecoxib .

Modifications in Aryl Substituents

4-Methoxyphenyl at Position 3
  • Compound : 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole .
  • Key Differences : Methoxy group at position 3 instead of hydrogen.
  • Impact :
    • Electron-donating methoxy group may enhance antioxidant activity via radical scavenging.
    • Altered crystal packing due to O–H⋯N hydrogen bonds.
Benzoxazolyl Derivative
  • Compound : 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
  • Key Differences : Benzoxazole fused aromatic system replaces phenyl groups.
  • Impact :
    • Increased planarity improves π-π stacking but reduces solubility.
    • Molecular weight (385 g/mol) lower than the target compound.

Functional Group Replacements

Benzylamino Derivatives
  • Compounds: 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethylamino)-4H-1,2,4-triazoles .
  • Key Differences: Benzylamino groups (e.g., 4-chloro, 2-fluoro-4-chloro) at position 4.
  • Impact: Electron-withdrawing groups (Cl, F) correlate with higher antioxidant activity (e.g., 4e: 66% yield, IC₅₀ < BHA/BHT).
Hydroxyphenyl Derivatives
  • Compound : 3-Substituted thio-5-(1-hydroxyphenyl)-4H-1,2,4-triazoles .
  • Key Differences : Hydroxyl group at position 5.
  • Impact :
    • Hydrogen bonding via –OH enhances antifungal activity (90% inhibition at 0.01% concentration).
    • Target compound’s lack of –OH may reduce polarity but improve metabolic stability.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Key Activities Reference
Target Compound 3-ClPh, 4-MePh, 5-(2-MeBzS) ~427.94 Antimicrobial, Antioxidant (Potential)
5-{[3-(Trifluoromethyl)benzyl]sulfanyl} Analog 5-(3-CF₃BzS) 459.91 Enhanced Lipophilicity
4-(4-Methoxyphenyl)-5-(4-MeBzS) Derivative 3-OMePh Improved Antioxidant Activity
5-(Thiophen-2-yl)-4-FBzS COX-2 Inhibitor 5-Thiophene, 4-FBzS COX-2 Inhibition (IC₅₀ = 4.26 μM)
4-(Arylmethylamino) Derivatives (e.g., 4-ClBzNH) 4-Arylmethylamino ~380–420 Antioxidant (Superior to BHA/BHT)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole?

  • Methodology : Utilize a nucleophilic substitution reaction between 4-amino-3,5-disubstituted triazole precursors and 2-methylbenzyl thiol derivatives under reflux conditions with glacial acetic acid as a catalyst. Ethanol or DMF are preferred solvents due to their compatibility with thiol intermediates. Reaction progress can be monitored via TLC, and purification achieved via recrystallization from ethanol/water mixtures .
  • Key Considerations : Control reaction stoichiometry (1:1 molar ratio of triazole to thiol) to minimize side products like disulfide formation.

Q. Which spectroscopic techniques are critical for structural characterization of this triazole derivative?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement (e.g., hydrogen bonding and π-π interactions) .
  • NMR : Assign aromatic protons (δ 7.0–8.5 ppm for chlorophenyl/methylphenyl groups) and methylene/methyl signals (δ 2.5–4.0 ppm) with 2D experiments (COSY, HSQC) .
  • FT-IR : Identify C-S (650–750 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict noncovalent interactions in the crystal lattice of this compound?

  • Methodology : Apply dispersion-corrected DFT-D3 methods to model weak interactions (e.g., C-H···π, S···π). Use fractional coordination numbers (CN) to account for substituent effects (e.g., electron-withdrawing 4-chlorophenyl groups). Compare computed lattice energies with experimental XRD data .
  • Data Contradiction : Address discrepancies between predicted and observed bond lengths by refining van der Waals radii parameters in DFT-D3 .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., antioxidant vs. antimicrobial efficacy)?

  • Methodology :

  • Dose-response assays : Test against Gram-positive/negative bacteria (MIC values) and free radicals (DPPH/ABTS assays) under standardized conditions .
  • Statistical analysis : Use ANOVA to identify significant differences in IC₅₀ values across substituent variations (e.g., 2-methylbenzyl vs. 4-chlorobenzyl groups) .
    • Key Insight : Steric effects from the 2-methylbenzyl group may reduce membrane permeability, explaining lower antimicrobial activity compared to analogs with smaller substituents .

Q. How can crystallographic disorder or twinning be addressed during structure refinement?

  • Methodology : Use SHELXL’s TWIN and BASF commands to model twinned crystals. For disorder, apply PART instructions to split occupancy between overlapping atoms (e.g., methyl groups in flexible substituents) .
  • Example : In related triazoles, partial occupancy of sulfanyl orientations was resolved using anisotropic displacement parameters .

Methodological Challenges

Q. How to design SAR studies for triazole derivatives with conflicting biological data?

  • Approach : Synthesize a library of analogs with systematic substituent variations (e.g., halogen position, alkyl chain length). Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .

Q. What thermal analysis techniques assess stability for drug formulation?

  • Methodology : Perform TGA/DSC under nitrogen to determine decomposition thresholds (e.g., sulfanyl group oxidation at ~200°C). Compare with analogs to identify substituent-dependent stability trends .

Advanced Instrumentation

Q. How to interpret redox behavior in electrochemical studies?

  • Methodology : Use cyclic voltammetry in acetonitrile with a Pt electrode. Assign oxidation peaks to triazole ring (Epa ~1.2 V vs. Ag/AgCl) and reduction peaks to sulfanyl groups .

Q. What strategies validate supramolecular interactions in solution vs. solid state?

  • Methodology : Combine NOESY (solution) and Hirshfeld surface analysis (solid state) to quantify CH···S and π-stacking contributions .

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